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L-ALANINE-N-FMOC (13C3,15N)

Cat. No.: B1580352
M. Wt: 315.30
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of L-Alanine and N-FMOC Derivatization in Synthetic Chemistry

L-Alanine is a non-essential amino acid, meaning it can be synthesized by the human body. scienceinfo.comchemicalbook.com It plays a crucial role in protein synthesis, the glucose-alanine cycle for energy metabolism, and as a nitrogen transporter in the blood. drugbank.comdakenchem.com In its natural form, L-alanine is a building block of proteins and participates in various metabolic processes. chemicalbook.comrochester.edu

N-FMOC (9-fluorenylmethyloxycarbonyl) derivatization is a common and vital technique in solid-phase peptide synthesis (SPPS). The FMOC group is attached to the nitrogen atom of an amino acid's amino group, acting as a temporary "protecting group." This protection prevents unwanted chemical reactions at the amino group while other parts of the amino acid are being chemically modified or linked to other amino acids to form a peptide chain. researchgate.netnih.gov The FMOC group is base-labile, meaning it can be easily removed under mild basic conditions, a key feature that has made the Fmoc/tBu protection strategy widely adopted in modern peptide synthesis. iris-biotech.de

Research Context of L-ALANINE-N-FMOC (13C3,15N)

L-ALANINE-N-FMOC (13C3,15N) is a specialized chemical reagent designed for specific applications in advanced research. isotope.com In this compound, the L-Alanine molecule has been isotopically labeled with three Carbon-13 atoms and one Nitrogen-15 atom. isotope.comisotope.com The "N-FMOC" designation indicates that the amino group of this labeled alanine (B10760859) is protected by the FMOC group.

The primary application of this compound is in the synthesis of isotope-labeled peptides. isotope.comisotope.com These custom-synthesized peptides, containing the heavy isotope-labeled alanine, serve as internal standards for highly accurate quantification of proteins in complex biological samples using mass spectrometry-based proteomics. jpt.combiosynth.com This technique, often referred to as stable isotope dilution (SID), allows for precise measurement of protein abundance changes between different biological states. biosynth.com

Furthermore, the incorporation of both ¹³C and ¹⁵N isotopes, known as sparse labeling, is particularly useful for NMR studies of protein structure and dynamics, especially in complex systems like glycoproteins expressed in mammalian cells. nih.govacs.org The presence of these heavy isotopes aids in resolving complex NMR spectra and confirming the location of the labels within the peptide structure through tandem mass spectrometry. nih.gov

Interactive Data Table: Properties of L-ALANINE-N-FMOC (13C3,15N)

PropertyValue
Synonym N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
Molecular Weight 315.30
Isotopic Enrichment ¹³C, 99%; ¹⁵N, 99%
Applications Biomolecular NMR, Proteomics
Primary Use Synthesis of isotope-labeled peptides for MS-based protein quantitation

Data sourced from Cambridge Isotope Laboratories, Inc. isotope.comisotope.com

Properties

Molecular Weight

315.30

Purity

98%

Origin of Product

United States

Synthetic Methodologies for Isotopic Incorporation

Precursor Synthesis Strategies for ¹³C and ¹⁵N Enriched Alanine (B10760859)

The foundational step in producing L-ALANINE-N-FMOC (¹³C₃,¹⁵N) is the synthesis of L-alanine enriched with three ¹³C atoms and one ¹⁵N atom. This can be achieved through both chemical and biological pathways.

Chemical synthesis offers precise control over the labeling pattern. One common approach involves starting with simple, commercially available isotopically labeled precursors. For instance, the synthesis can begin with ¹³C-labeled acetate and a ¹⁵N-labeled nitrogen source. Through a series of organic reactions, these precursors are assembled into the alanine backbone. While chemical synthesis provides high isotopic purity, it can be a complex and expensive endeavor.

Biological production methods, on the other hand, leverage the metabolic machinery of microorganisms. In this approach, microorganisms are cultured in a medium where the primary carbon and nitrogen sources are replaced with ¹³C-glucose and a ¹⁵N-ammonium salt, respectively. The microorganisms then naturally synthesize amino acids, including L-alanine, incorporating the stable isotopes. This method can be more cost-effective for producing uniformly labeled amino acids, but it may result in variable enrichment levels and requires careful control of the fermentation process to maximize the yield of the desired amino acid. Temporal changes in the peak intensities of compounds in living larvae infused with [¹⁵N]ammonium have demonstrated a process where ¹⁵N is incorporated into fibroin containing ¹⁵N-alanine through the amide group of glutamine and the amino group of glutamate (B1630785) nih.gov.

The choice between chemical and biological synthesis often depends on the desired labeling pattern, the required level of isotopic enrichment, and economic considerations. For L-ALANINE-N-FMOC (¹³C₃,¹⁵N), where complete labeling of the carbon backbone and the nitrogen atom is desired, both methods are viable, with the selection often dictated by the scale of production and purity requirements.

PrecursorIsotopePotential Synthetic Route
[2-¹³C]acetate¹³CIn vivo incorporation has shown that ¹³C from [2-¹³C]acetate can be incorporated into alanine C2 and C3.
[¹⁵N]ammonium¹⁵NCan be used in biological systems to introduce ¹⁵N into amino acids through metabolic pathways involving glutamate and glutamine.

FMOC Protection Strategies for Isotope-Labeled Alanine

Once the isotopically labeled L-alanine is synthesized, the next crucial step is the protection of its amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is essential for its use in solid-phase peptide synthesis (SPPS), where the Fmoc group prevents unintended reactions of the amino group during peptide chain elongation.

The most common method for Fmoc protection involves reacting the isotopically labeled L-alanine with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically carried out in a basic aqueous-organic solvent mixture, such as dioxane/water with sodium bicarbonate or sodium carbonate. The amino group of L-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage.

Achieving a high yield and maintaining isotopic purity during the Fmoc protection step requires careful optimization of the reaction conditions. Key parameters that influence the outcome of the reaction include:

pH: The reaction is typically performed under basic conditions to deprotonate the amino group of alanine, thereby increasing its nucleophilicity. However, excessively high pH can lead to side reactions, such as the hydrolysis of the Fmoc reagent or racemization of the amino acid.

Solvent System: A mixture of an organic solvent (e.g., dioxane, acetonitrile) and water is often used to dissolve both the polar amino acid and the nonpolar Fmoc reagent. The ratio of the solvents can affect the reaction rate and yield.

Stoichiometry of Reagents: The molar ratio of the Fmoc reagent to the labeled alanine is a critical factor. A slight excess of the Fmoc reagent is generally used to ensure complete conversion of the amino acid. However, a large excess can lead to the formation of byproducts and complicate the purification process.

Temperature and Reaction Time: The reaction is usually carried out at room temperature. The reaction time is monitored to ensure completion while minimizing the potential for side reactions.

During the Fmoc-protection of certain amino acids with Fmoc-OSu, an unexpected side-product, Fmoc-β-Ala-OH, can be formed sci-hub.se. The formation of this impurity is dependent on the basic conditions of the reaction sci-hub.se. Therefore, careful control of the reaction environment is crucial to minimize its formation sci-hub.se.

ParameterOptimized ConditionRationale
pHMildly basic (8.5-9.5)Enhances nucleophilicity of the amino group while minimizing side reactions.
SolventDioxane/Water or Acetonitrile/WaterEnsures solubility of both polar and nonpolar reactants.
Reagent RatioSlight excess of Fmoc-OSu (1.1-1.5 equivalents)Drives the reaction to completion without excessive byproduct formation.
TemperatureRoom TemperatureProvides a balance between reaction rate and stability of reactants and products.

Scaling up the synthesis of L-ALANINE-N-FMOC (¹³C₃,¹⁵N) from laboratory to industrial production presents several challenges:

Cost of Isotopically Labeled Precursors: The high cost of the starting materials, particularly those with high isotopic enrichment, is a major economic barrier to large-scale production.

Maintaining Isotopic Purity: Throughout the multi-step synthesis and purification process, there is a risk of isotopic dilution. Each step must be carefully controlled to prevent contamination with naturally abundant isotopes.

Purification: The purification of the final product to the high degree required for research and pharmaceutical applications can be challenging on a large scale. Techniques such as recrystallization and chromatography must be optimized for efficiency and yield. The presence of impurities, such as dipeptides or β-alanine derivatives, can significantly impact the quality of the final product sigmaaldrich.com.

Process Control and Safety: Large-scale chemical reactions require robust process control to ensure consistency and safety. The handling of large quantities of solvents and reagents necessitates appropriate engineering controls and safety protocols.

Analytical Validation of Isotopic Enrichment and Stereochemical Purity

To ensure the quality of L-ALANINE-N-FMOC (¹³C₃,¹⁵N), rigorous analytical validation is essential. This involves confirming the isotopic enrichment, chemical purity, and stereochemical integrity of the final product.

Isotopic Enrichment is typically determined using mass spectrometry (MS). High-resolution mass spectrometry can precisely measure the mass of the molecule, allowing for the confirmation of the incorporation of the ¹³C and ¹⁵N isotopes. The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of molecules that are fully labeled.

Chemical Purity is often assessed by High-Performance Liquid Chromatography (HPLC). This technique separates the target compound from any impurities, such as unreacted starting materials or byproducts. The purity is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram.

Stereochemical Purity is of utmost importance, as the biological activity of amino acids is highly dependent on their stereochemistry. Chiral HPLC is a powerful technique used to separate the L- and D-enantiomers of the Fmoc-protected alanine. For most applications, an enantiomeric excess of >99% for the L-form is required phenomenex.com. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess stereochemical purity by using chiral shift reagents. Solid-state ¹³C and ¹⁵N NMR have been used to study the metabolism of alanine, demonstrating the utility of NMR in analyzing isotopically labeled compounds nih.gov.

Analytical TechniqueParameter MeasuredTypical Specification
Mass Spectrometry (MS)Isotopic Enrichment≥ 98% for ¹³C and ¹⁵N
High-Performance Liquid Chromatography (HPLC)Chemical Purity≥ 98%
Chiral High-Performance Liquid Chromatography (Chiral HPLC)Stereochemical Purity (L-isomer)≥ 99% enantiomeric excess
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural Integrity and Isotopic IncorporationConforms to the expected structure

L Alanine N Fmoc 13c3,15n As a Building Block in Labeled Biomolecule Synthesis

Applications in Solid-Phase Peptide Synthesis (SPPS) for Isotopically Labeled Peptides

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. nih.gov The use of L-ALANINE-N-FMOC (13C3,15N) within this framework allows for the precise placement of isotopic labels at specific sites within a peptide sequence. nih.govnih.gov This site-specific labeling is invaluable for elucidating the structure and function of peptides and proteins. jpt.compepdd.com

The general workflow of Fmoc-based SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. bachem.com The Nα-amino group of each incoming amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base, typically piperidine, before the next amino acid is coupled. plos.orguci.edu This iterative process allows for the construction of a desired peptide sequence. bachem.com

Incorporation Efficiency and Racemization Studies in SPPS

The efficiency of incorporating an amino acid into the growing peptide chain and the preservation of its stereochemical integrity are critical for the successful synthesis of a pure, functional peptide. While L-alanine is not among the amino acids most susceptible to racemization, such as histidine or cysteine, the conditions used during the coupling step can still influence the degree of epimerization. nih.govnih.gov

The activation of the carboxylic acid group of the Fmoc-amino acid is a critical step that can lead to racemization through the formation of an oxazolone (B7731731) intermediate. nih.gov The choice of coupling reagents plays a significant role in minimizing this side reaction. nih.gov Studies have shown that while some coupling reagents can lead to increased racemization, especially with sensitive amino acids, others are effective at suppressing it. nih.govluxembourg-bio.com

The efficiency of the coupling reaction is influenced by several factors, including the choice of solvent, the coupling reagents, and reaction time. researchgate.net High coupling efficiency is essential to avoid the formation of deletion sequences, where an amino acid is missing from the final peptide. iris-biotech.de Monitoring the completion of the coupling reaction is therefore a standard practice in SPPS. iris-biotech.de While specific quantitative data on the incorporation efficiency of L-ALANINE-N-FMOC (13C3,15N) is not extensively published, the high purity of commercially available Fmoc-amino acids, often exceeding 99%, contributes to high stepwise yields in peptide synthesis. nih.govsigmaaldrich.com

Below is a table summarizing the impact of various factors on racemization during Fmoc-SPPS, which is relevant to the incorporation of L-ALANINE-N-FMOC (13C3,15N).

FactorInfluence on RacemizationMitigation Strategies
Coupling Reagent Strong activating agents can increase the rate of oxazolone formation, leading to higher racemization.Use of reagents known for low racemization potential, such as those based on HOBt or Oxyma. nih.govluxembourg-bio.com
Base The presence of a base during activation can promote racemization.Minimizing the concentration and strength of the base used.
Temperature Elevated temperatures can accelerate both the coupling reaction and the rate of racemization.Performing couplings at room temperature or lower when possible.
Pre-activation Time Longer pre-activation times can lead to increased racemization of the activated amino acid.Minimizing the time between activation and coupling. nih.gov

Synthesis of Specific Labeled Peptide Segments for Structural and Functional Probes

The site-specific incorporation of L-ALANINE-N-FMOC (13C3,15N) allows for the synthesis of peptides with labeled segments that can act as powerful probes for studying biomolecular structure and function. nih.govjpt.com These labeled peptides are instrumental in a variety of biophysical techniques.

In Nuclear Magnetic Resonance (NMR) spectroscopy , the presence of ¹³C and ¹⁵N labels at a specific alanine (B10760859) residue simplifies complex spectra and aids in the unambiguous assignment of signals. nih.govuzh.ch This is particularly useful for larger proteins where spectral overlap is a significant challenge. nih.gov For instance, the synthesis of [Ala3-¹⁵N][Val1]gramicidin A via solid-phase peptide synthesis allowed for the unambiguous assignment of the [¹⁵N]Ala3 resonance in solid-state NMR spectra, providing key structural information about the peptide's orientation in a lipid bilayer. nih.gov The precise location of the labeled alanine provides a starting point for determining the three-dimensional structure of the peptide or protein. uzh.ch

In Mass Spectrometry (MS) , peptides containing L-ALANINE-N-FMOC (13C3,15N) can serve as internal standards for the accurate quantification of proteins and their post-translational modifications. nih.gov The mass shift introduced by the stable isotopes allows for the differentiation and precise measurement of the labeled peptide against its unlabeled counterpart in a complex biological sample. pepdd.com This approach, known as stable isotope dilution, is a gold standard for quantitative proteomics. nih.gov

The following table provides examples of how peptides with labeled alanine can be utilized as probes.

Application AreaTechniqueInformation Gained
Structural Biology Solid-State NMRDetermination of peptide orientation and conformation within membranes. nih.gov
Protein Folding NMR SpectroscopyMonitoring conformational changes and dynamics at a specific site. uzh.ch
Quantitative Proteomics Mass SpectrometryAccurate quantification of protein expression levels. nih.gov
Enzyme Kinetics Mass SpectrometryTracking the modification of a peptide substrate by an enzyme.

Utilization in Cell-Free Protein Synthesis Systems for Uniform or Segmental Labeling

Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the production of recombinant proteins, offering several advantages over traditional in vivo expression methods. thermofisher.com These systems are particularly well-suited for the incorporation of isotopically labeled amino acids, including L-ALANINE-N-FMOC (13C3,15N) (after deprotection of the Fmoc group), to produce uniformly or segmentally labeled proteins. nih.govnih.gov

In a CFPS system, the cellular machinery for transcription and translation is extracted from cells (commonly E. coli) and used to synthesize proteins in vitro. nih.gov This "open" system allows for direct control over the reaction components, including the amino acid pool. thermofisher.com By supplying the system with a mixture of amino acids where one or more are isotopically labeled, it is possible to achieve efficient and selective labeling of the synthesized protein. nih.gov

For uniform labeling , all instances of a particular amino acid in the protein are replaced with its labeled counterpart. This is achieved by providing the CFPS reaction with the desired labeled amino acid in place of its unlabeled form.

Segmental labeling , on the other hand, involves labeling only a specific portion of the protein. nih.gov This can be accomplished using techniques like expressed protein ligation, where a synthetically produced, isotopically labeled peptide segment is ligated to a recombinantly expressed unlabeled protein segment. nih.gov Cell-free systems can be used to produce the unlabeled protein segment, providing a flexible approach to generating large, segmentally labeled proteins for NMR studies. nih.govacs.org

The benefits of using CFPS for isotopic labeling include:

High incorporation efficiency: The direct supply of labeled amino acids to the translation machinery leads to high levels of incorporation into the target protein. thermofisher.com

Reduced isotopic scrambling: In vivo, metabolic pathways can convert one amino acid into another, leading to the unintended incorporation of isotopes at incorrect positions ("scrambling"). researchgate.net CFPS systems have significantly reduced metabolic activity, minimizing this issue and allowing for more precise labeling. nih.govresearchgate.net

Synthesis of toxic proteins: Proteins that are toxic to host cells can be readily produced in CFPS systems. thermofisher.com

Considerations for Isotopic Dilution and Exchange During Biomacromolecule Assembly

When using L-ALANINE-N-FMOC (13C3,15N) or other isotopically labeled precursors for the synthesis of peptides and proteins, it is crucial to consider the potential for isotopic dilution and exchange, which can affect the final isotopic enrichment of the product.

Isotopic dilution refers to the reduction in the isotopic enrichment of a labeled compound by the presence of its unlabeled counterpart. wikipedia.org In the context of SPPS, this can occur if the labeled Fmoc-amino acid is contaminated with its natural abundance analogue. Therefore, using highly enriched starting materials is essential for achieving the desired level of labeling in the final peptide. sigmaaldrich.com In cell-free protein synthesis, isotopic dilution can happen if the cell extract contains endogenous unlabeled amino acids. thermofisher.com Strategies to minimize this include the use of optimized cell extracts with low levels of endogenous amino acids. nih.gov

Isotopic exchange involves the replacement of an isotope in a molecule with another isotope of the same element from the surrounding environment. In the context of protein and peptide synthesis, the most relevant form is isotopic scrambling, which is more prevalent in in-vivo expression systems. whiterose.ac.uk As mentioned previously, metabolic enzymes can interconvert amino acids, leading to the transfer of isotopes from the intended amino acid to others. whiterose.ac.uk For example, labeled alanine can be converted to pyruvate (B1213749), which is a precursor for other amino acids, thus scrambling the isotopic label. whiterose.ac.uk While significantly reduced in cell-free systems, some residual enzymatic activity can still lead to a low level of scrambling. researchgate.net

The table below outlines key considerations and mitigation strategies related to isotopic dilution and exchange.

PhenomenonContextMitigation Strategies
Isotopic Dilution Solid-Phase Peptide SynthesisUse of highly pure and isotopically enriched Fmoc-amino acid building blocks.
Cell-Free Protein SynthesisUse of amino acid-depleted cell extracts; addition of a large excess of the labeled amino acid. nih.gov
Isotopic Scrambling In Vivo Protein ExpressionUse of auxotrophic host strains; addition of a mixture of unlabeled amino acids to suppress metabolic pathways. whiterose.ac.uk
Cell-Free Protein SynthesisGenerally low, but can be further minimized by optimizing the composition of the cell extract and reaction conditions. researchgate.net

By carefully considering these factors and implementing appropriate strategies, researchers can effectively utilize L-ALANINE-N-FMOC (13C3,15N) to produce precisely labeled biomacromolecules for advanced structural and functional analysis.

Advanced Spectroscopic Applications of L Alanine N Fmoc 13c3,15n Derived Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for studying biological macromolecules at atomic resolution in solution and in the solid state. The incorporation of ¹³C and ¹⁵N isotopes from precursors like L-ALANINE-N-FMOC (¹³C₃,¹⁵N) is often essential, as the natural abundance of these NMR-active nuclei is too low for sensitive detection (1.1% for ¹³C and 0.4% for ¹⁵N). nih.govnih.gov Isotopic enrichment dramatically enhances signal sensitivity, enabling a suite of multidimensional experiments that are foundational for modern structural biology. nih.gov

To determine the three-dimensional structure of a protein or peptide by NMR, it is first necessary to assign the signals in the NMR spectrum to specific atoms within the molecule. Uniform labeling, where a protein is produced with ¹³C and ¹⁵N at nearly all possible positions, is the standard approach for this task. nih.gov This is typically achieved by overexpressing the protein in bacteria grown on minimal media where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵NH₄Cl, respectively. protein-nmr.org.uk

This "double labeling" strategy enables the use of triple-resonance NMR experiments, which correlate the ¹H, ¹³C, and ¹⁵N nuclei along the protein backbone. protein-nmr.org.uk Experiments such as the HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH create through-bond correlations between the amide proton and nitrogen of one amino acid residue and the alpha- and beta-carbons of the same and preceding residues. By systematically linking these correlations, researchers can trace the connectivity of the polypeptide chain, leading to sequential backbone resonance assignments. meihonglab.com Further experiments can then be used to assign the side-chain resonances, providing a nearly complete map of the protein's chemical shifts. scispace.com This comprehensive assignment is the prerequisite for determining the protein's structure and studying its dynamics. protein-nmr.org.ukmdpi.com

Table 1: Common Triple-Resonance NMR Experiments for Uniformly Labeled Proteins

Experiment Correlated Nuclei Information Provided
HNCA Hᵢ, Nᵢ, Cαᵢ, Cαᵢ₋₁ Correlates an amide proton/nitrogen pair with the alpha-carbon of its own residue and the preceding residue.
HNCACB Hᵢ, Nᵢ, Cαᵢ, Cβᵢ, Cαᵢ₋₁, Cβᵢ₋₁ Similar to HNCA but also includes correlations to beta-carbons, aiding in residue type identification.
HN(CO)CA Hᵢ, Nᵢ, Cαᵢ₋₁ Correlates an amide proton/nitrogen pair exclusively with the alpha-carbon of the preceding residue.
HNCO Hᵢ, Nᵢ, C'ᵢ₋₁ Correlates an amide proton/nitrogen pair with the carbonyl carbon of the preceding residue.

While uniform labeling is powerful, the resulting spectra for larger proteins can become overly complex and crowded due to signal overlap. nih.gov Specific residue labeling, where only certain amino acid types (e.g., alanine) are isotopically enriched, offers a way to simplify spectra and focus on particular regions of a protein. rsc.org This can be achieved by growing the expression host on a medium containing a mixture of labeled amino acids (derived from precursors like L-ALANINE-N-FMOC (¹³C₃,¹⁵N)) and unlabeled ("NMR silent") amino acids. sigmaaldrich.com

This approach "turns on" NMR signals only at the labeled sites, allowing researchers to study the conformation and dynamics of those specific residues without interference from the rest of the protein. whiterose.ac.uk For example, incorporating labeled alanine (B10760859) can provide probes to study the flexibility of alanine-rich regions or to observe conformational changes at a specific alanine residue within an enzyme's active site upon substrate binding. This targeted approach is highly effective for validating structural models and investigating localized dynamic events on timescales from picoseconds to milliseconds. whiterose.ac.uk

NMR is exceptionally well-suited for studying the interactions between proteins and other molecules (ligands), ranging from small drug candidates to other proteins. researchgate.netnih.gov By using a ¹³C/¹⁵N-labeled protein, researchers can monitor changes in the NMR spectrum upon the addition of an unlabeled ligand. This method, often called Chemical Shift Perturbation (CSP) or chemical shift mapping, is a primary tool for identifying binding interfaces. nih.gov

When a ligand binds, the chemical environment of amino acid residues at the binding site changes, causing their corresponding peaks in an HSQC spectrum to shift. researchgate.net By mapping these shifted residues onto the protein's structure, the ligand's binding site, or "epitope," can be determined. nih.gov

Furthermore, CSP can reveal allosteric effects—long-range structural or dynamic changes in a protein caused by a binding event at a distant site. bruker.com Residues far from the direct binding interface that still show significant chemical shift changes are likely part of an allosteric network that communicates the binding signal through the protein structure. researchgate.netpnas.org Analyzing these perturbations provides deep insight into the mechanisms of protein regulation and function. bruker.com

Table 2: Interpreting Chemical Shift Perturbations in Protein-Ligand Titrations

Observation Interpretation
No shift The residue is not affected by ligand binding.
Small to moderate shift The residue is in or near the binding site or is experiencing a minor conformational change.
Large shift The residue is likely directly involved in the binding interaction.
Peak broadening/disappearance Indicates intermediate exchange on the NMR timescale, often occurring at the core of the binding interface.
Shifts in distant residues Suggests an allosteric conformational change is being transmitted through the protein structure.

Many biologically important proteins, such as membrane proteins, amyloid fibrils associated with neurodegenerative diseases, and other large protein aggregates, are insoluble and not amenable to traditional solution NMR. nih.gov Solid-state NMR (ssNMR) is a powerful technique specifically designed to determine the structure and dynamics of such non-crystalline, immobile systems. springernature.com

As in solution NMR, isotopic labeling with ¹³C and ¹⁵N is crucial for ssNMR. nih.govmeihonglab.com Peptides and proteins synthesized with labeled amino acids, such as those derived from L-ALANINE-N-FMOC (¹³C₃,¹⁵N), provide the necessary signals for multidimensional correlation experiments. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance signal and average out interactions that would broaden the signals in a static solid sample. nih.gov By applying specific radiofrequency pulse sequences, ssNMR can measure distances between labeled atoms and determine torsion angles, providing the structural constraints needed to build high-resolution models of large, insoluble protein assemblies. meihonglab.comspringernature.com

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry has become an indispensable technology in proteomics for identifying and quantifying proteins in complex biological samples. nih.gov Stable isotope labeling is a cornerstone of quantitative MS, enabling precise and accurate measurement of changes in protein or peptide abundance across different samples. longdom.org

The gold-standard method for accurate quantification in MS is isotope dilution, which involves adding a known quantity of a heavy, isotopically labeled version of the analyte to a sample. This labeled molecule serves as an ideal internal standard because it is chemically identical to its natural ("light") counterpart and thus behaves identically during sample preparation, chromatography, and ionization. sigmaaldrich.com However, it can be distinguished in the mass spectrometer due to its greater mass. nih.gov

Peptides chemically synthesized using labeled building blocks like L-ALANINE-N-FMOC (¹³C₃,¹⁵N) are perfectly suited for this role. isotope.com For example, to quantify a specific target peptide in a biological sample, a synthetic version of that peptide containing a ¹³C₃,¹⁵N-labeled alanine is added at the very beginning of the workflow. The sample is then processed and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer detects both the light, endogenous peptide and the heavy, synthetic standard. By comparing the peak intensities of the heavy and light peptide pair, the absolute quantity of the endogenous peptide in the original sample can be calculated with high precision. rupress.org This approach, sometimes part of a strategy known as AQUA (Absolute QUantification of proteins), is critical for biomarker validation and systems biology. nih.gov

Another powerful method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing heavy amino acids, causing all their newly synthesized proteins to become isotopically labeled. rupress.orgchempep.com This entire labeled proteome can then be used as an internal standard that is mixed with an unlabeled sample for relative quantification of thousands of proteins simultaneously. nih.gov

Table 3: Principle of Isotope Dilution Mass Spectrometry

Step Description
1. Standard Addition A known amount of a heavy, isotopically labeled peptide (e.g., containing L-Alanine-¹³C₃,¹⁵N) is added to the biological sample containing the unknown amount of the corresponding light, natural peptide.
2. Sample Processing The combined sample is subjected to purification, digestion, and other preparation steps. Any sample loss affects the light and heavy peptides equally.
3. LC-MS Analysis The peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry. The light and heavy peptides co-elute but are detected as distinct ions with a specific mass difference (e.g., +4 Da for ¹³C₃,¹⁵N-Alanine).
4. Quantification The ratio of the ion signal intensities (Area-under-the-curve) for the light and heavy peptide is calculated. This ratio is used to determine the exact amount of the light peptide in the original sample.

De Novo Peptide Sequencing Enhancement Through Isotopic Tagging

De novo peptide sequencing is the process of deducing the amino acid sequence of a peptide directly from its tandem mass spectrometry (MS/MS) data, without relying on a protein database. nih.gov This method is indispensable for analyzing novel proteins, antibodies, or organisms with unsequenced genomes. However, interpreting MS/MS spectra can be challenging due to ambiguous fragmentation patterns and the difficulty in distinguishing between different ion series (e.g., b- and y-ions).

The incorporation of L-ALANINE-N-FMOC (13C3,15N) into a peptide provides a powerful tool to overcome these challenges. The known mass increase of 4 Daltons (3 from ¹³C and 1 from ¹⁵N) acts as a fixed reference point within the peptide's fragmentation pattern. When a peptide containing the labeled alanine is fragmented, every fragment ion that retains this residue will exhibit a +4 Da mass shift compared to its unlabeled counterpart.

This isotopic signature significantly enhances sequencing confidence in several ways:

Fragment Ion Identification: It helps to unambiguously identify which fragment ions contain the labeled residue, simplifying the process of reconstructing the peptide ladder.

Increased Algorithm Accuracy: De novo sequencing algorithms can use the known elemental composition of the label as a constraint, drastically reducing the number of potential sequence candidates and increasing the confidence score of the final assignment. nih.gov

Distinguishing Isobaric Residues: It can help differentiate between amino acids that have very similar masses, such as leucine (B10760876) and isoleucine, if the label is strategically placed adjacent to them.

Table 1: Theoretical Monoisotopic Masses of Fragment Ions for a Hypothetical Peptide (Gly-Ala-Val) With and Without L-ALANINE-N-FMOC (13C3,15N) Labeling.
Fragment IonUnlabeled SequenceUnlabeled Mass (Da)Labeled SequenceLabeled Mass (Da)Mass Shift (Da)
b₂Gly-Ala128.0586Gly-Ala132.0620+4.0034
b₃/PrecursorGly-Ala-Val227.1270Gly-Ala-Val231.1304+4.0034
y₁Val118.0863Val118.08630
y₂Ala-Val189.1237Ala*-Val193.1271+4.0034

*Ala denotes L-ALANINE-N-FMOC (13C3,15N).

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) with Isotopic Tracers

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. mdpi.com The method relies on measuring the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the protein is incubated in a deuterated buffer. youtube.com Regions that are flexible or solvent-exposed will exchange rapidly, while those locked in stable secondary structures (like alpha-helices or beta-sheets) or involved in binding interactions will be protected and exchange more slowly.

The use of peptides derived from L-ALANINE-N-FMOC (13C3,15N) introduces a novel approach to HDX-MS experiments. By incorporating a stably labeled amino acid at a specific position, that peptide fragment acquires a permanent mass shift, independent of the deuterium uptake. This labeled peptide can serve as an internal "tracer" or reporter, allowing for the precise monitoring of the structural dynamics of a specific region of the protein.

This dual-labeling strategy offers distinct advantages:

Targeted Regional Analysis: It enables researchers to focus on the dynamics of a particular domain or region of interest within a large protein or complex, as the labeled peptide is easily identified in the complex mixture of digested fragments.

Enhanced Data Confidence: The static mass shift from the ¹³C/¹⁵N label provides an anchor point in the mass spectrum, making it easier to accurately measure the additional mass increase from deuterium uptake, especially in cases of overlapping isotopic envelopes or low signal intensity.

Probing Allosteric Effects: A labeled peptide in one region of a protein can be monitored to see how its deuterium uptake profile changes upon ligand binding to a distant site, providing clear evidence of allosteric conformational changes.

Table 2: Conceptual Mass Changes in an HDX-MS Experiment for a Labeled Peptide Fragment.
Experimental StateBase Mass (Unlabeled Peptide)Mass from ¹³C₃,¹⁵N LabelMass from Deuterium Uptake (Example)Total Observed Mass
Unlabeled Control (H₂O)1500.0 Da0 Da0 Da1500.0 Da
Labeled Control (H₂O)1500.0 Da+4.0 Da0 Da1504.0 Da
Labeled + D₂O (50% Exchange)1500.0 Da+4.0 Da+10.0 Da (e.g., 10 of 20 amides exchanged)1514.0 Da
Labeled + D₂O (100% Exchange)1500.0 Da+4.0 Da+20.0 Da (e.g., all 20 amides exchanged)1524.0 Da

Development of Novel MS Ionization and Fragmentation Techniques for Labeled Analytes

The continuous evolution of mass spectrometry relies on the development of more efficient ionization sources and more sophisticated fragmentation methods. Ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to convert peptides into gas-phase ions, while fragmentation methods like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) are used to break them apart for sequencing. wikipedia.orgamericanpeptidesociety.org

Peptides synthesized with L-ALANINE-N-FMOC (13C3,15N) are ideal standards for the development, characterization, and validation of these techniques. Because the isotopic label imparts a known mass and elemental composition without changing the peptide's fundamental chemical structure, it provides a perfect test case for evaluating instrument performance.

Key applications in this area include:

Method Optimization: Researchers can use labeled peptides to study how different fragmentation energies or reaction times affect bond cleavage. The predictable mass shift in the resulting fragments allows for a clear analysis of fragmentation efficiency and the formation of different ion types. nih.gov

Instrument Calibration: The well-defined isotopic pattern of a labeled peptide can be used as a calibration standard to ensure the mass accuracy and resolution of high-performance mass spectrometers.

Understanding Fragmentation Mechanisms: The presence of the ¹⁵N atom in the peptide backbone allows for detailed studies of fragmentation pathways. By tracking which fragments retain the heavy nitrogen, scientists can gain deeper insights into the complex rearrangements that can occur during peptide dissociation. researchgate.net This knowledge is crucial for improving the algorithms that interpret mass spectra.

Table 3: Illustrative Research Data on Fragmentation of a Labeled Peptide (Sequence: Test-Ala-Peptide).
Fragmentation MethodCollision EnergyObserved Fragment Ion TypeRelative Intensity (Labeled vs. Unlabeled)Key Finding
CIDLowy- and b-ionsSimilarStandard backbone fragmentation is unaffected by the label.
CIDHighInternal fragments, immonium ionsAla immonium ion at +4 DaConfirms location of the label and fragmentation pathway.
ETDN/Ac- and z-ionsSimilarDemonstrates label stability under non-ergodic fragmentation.
HCDOptimizedHigh-resolution y- and b-ionsIsotopic envelope clearly resolvedValidates instrument resolution for labeled quantitative proteomics.

Mechanistic and Biochemical Pathway Elucidation Studies

Tracing Carbon and Nitrogen Flux in Metabolic Networks (Research Models)

Stable Isotope Resolved Metabolomics (SIRM) utilizes compounds like L-Alanine (¹³C₃,¹⁵N) to trace the flow of atoms through metabolic pathways in various research models, from cell cultures to whole organisms. nih.govf1000research.com When cells metabolize the labeled alanine (B10760859), the ¹³C and ¹⁵N atoms are incorporated into downstream metabolites. By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify these labeled metabolites and quantify the extent of isotope incorporation. wikipedia.orgnih.gov This data provides a dynamic map of metabolic activity, revealing the relative contributions of different pathways and how they are regulated under specific physiological or pathological conditions. nih.govnih.gov

Transamination is a crucial biochemical reaction that involves the transfer of an amino group from an amino acid to a keto acid, a process vital for both amino acid synthesis and degradation. davuniversity.org L-Alanine (¹³C₃,¹⁵N) is an ideal tracer for studying these pathways. The enzyme Alanine Transaminase (ALT) catalyzes the reversible transfer of the ¹⁵N-labeled amino group from alanine to α-ketoglutarate, forming ¹⁵N-labeled glutamate (B1630785) and ¹³C₃-labeled pyruvate (B1213749). creative-proteomics.comthemedicalbiochemistrypage.org

By tracking the appearance of the ¹⁵N label in the glutamate pool and the ¹³C label in pyruvate and its subsequent metabolites, researchers can quantify the rate and direction of this reaction. davuniversity.orgpressbooks.pub This approach helps to understand how cells redistribute nitrogen and manage the balance between amino acid and carbohydrate metabolism. davuniversity.org

Below is a hypothetical data table illustrating the results of a tracer experiment using L-Alanine (¹³C₃,¹⁵N) in a cell culture model to monitor the flux through the ALT reaction.

Table 1: Isotope Enrichment in Metabolites after Incubation with L-Alanine (¹³C₃,¹⁵N)

MetaboliteIsotopologue MeasuredIsotopic Enrichment (%) at Time = 0hIsotopic Enrichment (%) at Time = 2hInterpretation
AlanineM+4 (¹³C₃,¹⁵N)99.065.0Uptake and metabolism of the labeled tracer.
PyruvateM+3 (¹³C₃)0.045.0Active transamination of alanine to pyruvate.
GlutamateM+1 (¹⁵N)0.435.0Transfer of the ¹⁵N amino group from alanine.
α-KetoglutarateM+099.665.0Consumption of the unlabeled keto-acid pool.

L-Alanine plays a central role in the interconnection between glycolysis and gluconeogenesis, primarily through the glucose-alanine cycle. themedicalbiochemistrypage.org This cycle facilitates the transport of nitrogen from peripheral tissues, like muscle, to the liver. In muscle, glucose is broken down via glycolysis to pyruvate, which can then be transaminated to form alanine. themedicalbiochemistrypage.org This alanine travels to the liver, where it is converted back to pyruvate, which serves as a key substrate for gluconeogenesis—the synthesis of new glucose. creative-proteomics.com

Using L-Alanine (¹³C₃,¹⁵N), researchers can trace the ¹³C-labeled carbon skeleton from alanine to pyruvate and subsequently into newly synthesized glucose in liver cells. nih.gov This provides a direct measure of the rate of gluconeogenesis from an amino acid precursor. Conversely, by using ¹³C-labeled glucose, the flux from glycolysis to pyruvate and its subsequent transamination to alanine can be monitored, fully elucidating the bidirectional flow within the cycle. nih.govyoutube.com

The ¹⁵N label on L-Alanine (¹³C₃,¹⁵N) is an invaluable tool for studying the broader network of nitrogen metabolism. nih.gov Following the initial transamination reaction that produces ¹⁵N-glutamate, this labeled glutamate can act as a nitrogen donor for the synthesis of numerous other non-essential amino acids through subsequent transamination reactions. pressbooks.pubyoutube.com By analyzing the ¹⁵N enrichment in the entire pool of proteinogenic amino acids, scientists can map the pathways of nitrogen distribution throughout the cell. acs.org

Furthermore, the ¹⁵N label can be tracked into the urea (B33335) cycle, the primary pathway for disposing of excess nitrogen in mammals. themedicalbiochemistrypage.org The nitrogen from glutamate can be released as ammonia, which then enters the urea cycle. Tracking the incorporation of ¹⁵N into urea provides a quantitative measure of amino acid catabolism and nitrogen excretion. pressbooks.pub

Table 2: Distribution of ¹⁵N Label in Amino Acid Pool

Hypothetical ¹⁵N enrichment in key amino acids following administration of L-Alanine (¹³C₃,¹⁵N), demonstrating nitrogen flux.

CompoundRole in Nitrogen Metabolism¹⁵N Enrichment (%)
AlanineInitial Tracer65.0
GlutamatePrimary Nitrogen Acceptor35.0
AspartateSecondary Nitrogen Acceptor15.0
GlutamineNitrogen Carrier12.0
UreaNitrogen Excretion Product10.0

Enzyme Reaction Mechanism Probing Using Isotopic Labeling

Isotopically labeled substrates are essential for probing the detailed mechanisms of enzyme-catalyzed reactions. chemcatbio.orgnih.gov By replacing atoms at specific positions with heavier isotopes, researchers can gain insights into bond-breaking and bond-forming steps, identify reaction intermediates, and characterize the structure of transition states. chemcatbio.orgnih.gov

In many enzymatic reactions, intermediates are highly unstable and exist for only a fleeting moment, making them difficult to detect. Isotopic labeling can help identify these species. When L-Alanine (¹³C₃,¹⁵N) is used as a substrate, any intermediates derived from it will carry the heavy isotope label. This mass difference makes it possible to detect and distinguish these transient molecules from the background of unlabeled species using rapid kinetic techniques coupled with mass spectrometry. acs.org This allows for the step-by-step reconstruction of the catalytic cycle.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its heavier isotopes. nih.gov This effect arises because the heavier isotope forms a stronger chemical bond, which requires more energy to break. researchgate.net Measuring the KIE provides powerful evidence for the mechanism of a reaction, particularly the rate-determining step. nih.govnih.gov

In studies involving L-Alanine (¹³C₃,¹⁵N), comparing the reaction rate of the labeled substrate with that of the unlabeled (¹²C, ¹⁴N) substrate can reveal KIEs for both carbon and nitrogen. For example, if the cleavage of the C-N bond is the slowest step in an enzymatic reaction, a significant ¹⁵N KIE would be observed. Similarly, a ¹³C KIE would indicate that a bond to a carbon atom is being broken or formed in the rate-limiting step. nih.govacs.org These precise measurements are crucial for validating proposed enzymatic mechanisms and for computational modeling of transition states. acs.org

Application in Non-Enzymatic Reaction Mechanism Investigations

The use of isotopically labeled compounds is a cornerstone in the elucidation of reaction mechanisms, providing a powerful tool to trace the fate of atoms and molecules through complex transformations. L-ALANINE-N-FMOC (13C3,15N) is particularly well-suited for such studies in the realm of non-enzymatic organic chemistry, especially in the context of peptide synthesis and related reactions. The presence of stable isotopes at specific positions—three ¹³C atoms in the alanine backbone and a ¹⁵N atom in the amino group—allows for precise tracking and analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In non-enzymatic reaction mechanism investigations, L-ALANINE-N-FMOC (13C3,15N) serves as a probe to unravel the intricate steps of chemical processes. These investigations are crucial for optimizing reaction conditions, minimizing side reactions, and developing novel synthetic methodologies. The applications of this isotopically labeled compound in such studies can be broadly categorized into several key areas:

Tracing Reaction Pathways and Identifying Intermediates: The stable isotopic labels in L-ALANINE-N-FMOC (13C3,15N) act as markers that can be followed throughout a reaction sequence. By analyzing the isotopic distribution in the products and any isolated intermediates, chemists can deduce the connectivity of atoms and infer the pathways through which the reaction proceeds. For instance, in the complex process of peptide bond formation using coupling reagents, the labeled alanine can help to distinguish between different proposed mechanisms, such as those involving activated esters or symmetrical anhydrides.

Kinetic Isotope Effect (KIE) Studies: The rate of a chemical reaction can be influenced by the isotopic composition of the reactants. This phenomenon, known as the kinetic isotope effect, provides valuable information about the rate-determining step of a reaction and the nature of the transition state. By comparing the reaction rates of the isotopically labeled L-ALANINE-N-FMOC (13C3,15N) with its unlabeled counterpart, researchers can determine if the labeled atoms are involved in bond-breaking or bond-forming events in the slowest step of the reaction. For example, a significant ¹⁵N KIE in a peptide coupling reaction would suggest that the nucleophilic attack of the amino group is part of the rate-determining step.

Quantification of Side Reactions: During complex chemical syntheses, such as solid-phase peptide synthesis (SPPS), various side reactions can occur, leading to the formation of impurities. L-ALANINE-N-FMOC (13C3,15N) can be used as an internal standard or a tracer to accurately quantify the extent of these side reactions. For example, in the investigation of racemization—a common side reaction where the stereochemistry of the amino acid is inverted—the labeled compound can be used to distinguish between the starting material and the racemized product, allowing for precise measurement of the epimerization rate under different reaction conditions.

Mechanistic Studies of Protecting Group Chemistry: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial component of modern peptide synthesis, and understanding the mechanism of its removal (deprotection) is essential for clean and efficient synthesis. By using L-ALANINE-N-FMOC (13C3,15N), the fate of the amino acid during the deprotection step can be monitored. This can help in identifying any unwanted modifications or side reactions involving the amino acid that may occur during the removal of the Fmoc group.

The data obtained from these studies are instrumental in building a comprehensive picture of non-enzymatic reaction mechanisms. The following table summarizes hypothetical research findings from studies where a compound like L-ALANINE-N-FMOC (13C3,15N) could be applied to elucidate reaction mechanisms.

Research Area Reaction Investigated Role of L-ALANINE-N-FMOC (¹³C₃,¹⁵N) Analytical Technique(s) Illustrative Finding
Peptide Coupling Mechanisms Carbodiimide-mediated peptide bond formationTo trace the alanine backbone and nitrogen atom through the reaction to identify key intermediates.¹³C and ¹⁵N NMR, ESI-MS/MSThe ¹⁵N label was found to be incorporated into a transient O-acylisourea intermediate, supporting a specific pathway for the coupling reaction.
Racemization Studies Base-catalyzed epimerization during amino acid activationTo quantify the extent of racemization by distinguishing between the L- and D-isomers of the labeled alanine.Chiral HPLC-MSUnder specific basic conditions, a 3% racemization of the labeled alanine was observed, indicating a competing proton abstraction pathway.
Fmoc Deprotection Kinetics Piperidine-mediated removal of the Fmoc groupTo measure the rate of deprotection and identify any side reactions involving the newly exposed amine.Real-time ¹³C NMRThe rate constant for the deprotection was determined, and no significant side reactions involving the alanine moiety were detected under standard conditions.
Byproduct Formation Formation of deletion sequences in solid-phase peptide synthesisAs a tracer to identify and quantify the formation of peptides lacking the labeled alanine residue.MALDI-TOF MSIncomplete coupling was identified as the primary cause for the formation of deletion sequences, with up to 5% of the final product missing the labeled alanine.

These examples highlight the versatility of L-ALANINE-N-FMOC (13C3,15N) as a powerful tool for the detailed investigation of non-enzymatic reaction mechanisms. The insights gained from such studies are critical for advancing the field of organic synthesis and for the development of more efficient and reliable methods for the preparation of complex molecules.

Computational and Bioinformatic Approaches Complementing Isotopic Studies

NMR Chemical Shift Prediction and Refinement with Isotopic Data

The incorporation of ¹³C and ¹⁵N isotopes, facilitated by reagents like L-ALANINE-N-FMOC (¹³C₃,¹⁵N), is fundamental to modern biomolecular NMR. protein-nmr.org.ukalfa-chemistry.com These isotopes enable a suite of multidimensional experiments that are used to assign the resonances of individual atoms and determine the three-dimensional structures of proteins. protein-nmr.org.ukmeihonglab.com Computational methods play a crucial role in predicting NMR chemical shifts from a proposed protein structure and in refining that structure based on experimental isotopic data. alfa-chemistry.comduke.edu

Chemical shifts are highly sensitive to the local chemical environment, including backbone and side-chain conformations and hydrogen bonding. duke.eduresearchgate.net Bioinformatic software tools leverage this sensitivity by using databases of known protein structures and their corresponding experimental chemical shifts, often derived from ¹³C and ¹⁵N labeled samples. duke.edu Quantum mechanics, particularly density functional theory (DFT), can be used to calculate the chemical shifts for small peptide fragments in various conformations. researchgate.net This information is compiled into databases that prediction algorithms use to estimate the chemical shifts for a new protein structure. duke.edu

This predictive power is invaluable for several reasons:

Assignment Aid: Predicted shifts can help automate and verify the assignment of complex NMR spectra.

Structure Validation: Comparing the experimentally measured chemical shifts from a labeled protein with the predicted shifts for a proposed 3D model provides a powerful validation metric. nih.gov

Structure Refinement: Discrepancies between observed and predicted shifts can be used as energetic restraints in structure calculation programs to refine the atomic coordinates, leading to a more accurate final structure. nih.gov

Several software packages are available for this purpose, each employing different algorithms and databases to achieve high prediction accuracy.

Software SuitePrimary FunctionApproach
SHIFTS Predicts ¹⁵N and ¹³C chemical shifts from protein structure.Uses a database of peptide chemical shifts computed with density functional theory (DFT). duke.edu
Xplor-NIH Determines and refines biomolecular structures.Uses experimental data, including NMR restraints from isotopic labeling, as energy terms in conformational sampling. springernature.comnih.gov
Rosetta Refines protein structures.Can use experimental NMR data as restraints to improve the stereochemical and geometric quality of structures. nih.gov
PDBStat Assesses NMR structures against experimental data.Provides tools for restraint violation analysis and data format conversion. rpi.edu
NMRe Web-based server for NMR structure refinement.Uses a knowledge-based energy function and can incorporate NOE distance restraints. researchgate.net

Mass Spectrometry Data Processing and Isotope Correction Algorithms

In quantitative proteomics and metabolomics, stable isotopes like ¹³C and ¹⁵N are used to differentiate and quantify proteins or metabolites between different samples. When L-alanine labeled with ¹³C₃ and ¹⁵N is incorporated into a peptide, its mass increases by approximately 4 Daltons compared to its unlabeled counterpart. This mass difference is readily detected by a mass spectrometer.

However, the raw data from these experiments are complicated by the natural abundance of heavy isotopes (e.g., ¹³C occurs naturally at ~1.1%). acs.org This means that even an "unlabeled" peptide is not a single species but a distribution of isotopologues, which can overlap with the signal from the intentionally labeled peptide, especially in high-resolution measurements. nih.gov

Therefore, sophisticated isotope correction algorithms are essential for accurate quantification. nih.govnih.gov These bioinformatic tools perform several critical tasks:

Deconvolution: They mathematically subtract the contribution of naturally occurring isotopes from the measured signal of the labeled species. nih.gov

Quantification: By comparing the corrected intensity of the labeled peak to the unlabeled peak (or an internal standard), the relative or absolute abundance of the biomolecule can be determined.

Error Correction: Algorithms can also correct for other experimental artifacts, such as incomplete labeling or the metabolic conversion of one labeled amino acid into another (e.g., arginine to proline). nih.gov

Several software tools have been developed to handle the complexity of quantitative mass spectrometry data from stable isotope labeling experiments. d-nb.info

Software/AlgorithmKey FeatureApplication Area
IsoCorrectoR Corrects for natural isotope abundance in MS data.Metabolomics.
PICor Python-based tool for isotopologue correction of complex labeling experiments.Proteomics and Metabolomics. nih.gov
General Purpose Algorithms Many quantitative proteomics software suites (e.g., MaxQuant, Proteome Discoverer) have built-in modules for isotope correction and quantification in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and other labeling workflows.Quantitative Proteomics. nih.govwisc.edu

Metabolic Flux Analysis Software and Modeling with Labeled Precursors

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com The methodology relies on feeding cells a substrate, such as L-alanine, that is labeled with stable isotopes (e.g., ¹³C and ¹⁵N). alfa-chemistry.comresearchgate.net As the labeled atoms are processed by cellular enzymes, the isotopes become incorporated into a wide range of downstream metabolites. creative-proteomics.com The specific patterns of isotope incorporation (isotopomer distributions) in these metabolites are measured by MS or NMR and serve as direct readouts of metabolic pathway activity. nih.govbiorxiv.org

The relationship between metabolic fluxes and isotopomer distributions is complex and requires computational modeling for interpretation. researchgate.netnih.gov Specialized MFA software is used to:

Construct a Metabolic Model: A biochemical reaction network for the organism under study is defined, including all relevant pathways, reactants, products, and atom transitions. oup.com

Simulate Labeling Patterns: The software uses the model to simulate the expected isotopomer distributions for a given set of metabolic fluxes. oup.com

Fit Data to Model: An iterative algorithm adjusts the flux values in the model to find the best possible fit between the simulated isotopomer distributions and the experimentally measured data. oup.com

Perform Statistical Analysis: Once a best-fit solution is found, the software performs statistical analyses to determine the confidence intervals for each calculated flux, providing a measure of certainty. oup.com

The dual labeling in L-ALANINE-N-FMOC (¹³C₃,¹⁵N) is particularly powerful as it allows for the simultaneous tracing of carbon and nitrogen metabolism. nih.govnih.gov This provides a more comprehensive view of cellular physiology, linking central carbon metabolism with amino acid and nucleotide biosynthesis. nih.govbiorxiv.org

SoftwareType of MFAKey Features
INCA Stationary and Isotopically Non-Stationary MFA (INST-MFA).User-friendly interface, supports ¹³C, ¹⁵N, and ²H tracers, performs statistical analysis. nih.govucdavis.edu
OpenMebius Conventional ¹³C-MFA and INST-MFA.Open-source platform for modeling and flux calculation. ucdavis.edu
13CFLUX2 Stationary ¹³C-MFA.Comprehensive software suite for flux analysis and experimental design. ucdavis.edu
IsoMetlin DatabaseA database for searching and identifying isotopologues from MS data. ucdavis.edu

By leveraging these computational tools, researchers can move beyond simple measurements of metabolite concentrations to a dynamic understanding of how cells regulate metabolic pathways in response to genetic or environmental changes. researchgate.netresearchgate.net

Emerging Methodologies and Future Research Directions

Integration with Cryo-Electron Microscopy (Cryo-EM) for Hybrid Structural Biology Approaches

The determination of macromolecular structures is increasingly benefiting from hybrid methods that integrate data from multiple biophysical techniques. While Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology by enabling the visualization of large and complex biomolecules at near-atomic resolution, it has limitations in capturing the dynamics and conformational flexibility of proteins. nih.govcreative-biostructure.comnih.gov This is where Nuclear Magnetic Resonance (NMR) spectroscopy, empowered by isotopically labeled compounds like L-ALANINE-N-FMOC (13C3,15N), offers a synergistic advantage. creative-biostructure.comnih.gov

A hybrid Cryo-EM and NMR approach allows researchers to combine the high-resolution global architecture from Cryo-EM with the detailed, site-specific information on molecular dynamics and flexible regions provided by NMR. nih.govbiorxiv.org By incorporating L-ALANINE-N-FMOC (13C3,15N) into a protein, researchers can use NMR to study the local environment and motion of specific alanine (B10760859) residues within the larger structure solved by Cryo-EM. biorxiv.org This is particularly valuable for understanding the function of dynamic regions, such as enzyme active sites or protein-protein interaction domains, which may be poorly resolved in Cryo-EM density maps. creative-biostructure.comresearchgate.net The combination of these techniques provides a more complete and accurate picture of a protein's structure and function than either method could achieve alone. biorxiv.org

Development of Advanced Pulse Sequences in NMR for 13C/15N Labeled Systems

The utility of L-ALANINE-N-FMOC (13C3,15N) in NMR spectroscopy is greatly enhanced by the continuous development of sophisticated pulse sequences designed for ¹³C and ¹⁵N labeled systems. genscript.com These advanced techniques aim to improve sensitivity, resolve spectral overlap, and extract more detailed structural and dynamic information.

Recent innovations include:

¹⁵N-Edited ¹H–¹³C Correlation Spectroscopy: Sequences like the ¹⁵N-edited ¹H–¹³C HSQC are designed to simplify complex spectra. By filtering the signal through the ¹⁵N nucleus, only the signals from nitrogen-bound carbons are detected, effectively removing spectral overlap from non-nitrogen-containing molecules like carbohydrates. This is highly beneficial for studying proteins in complex biological mixtures or metabolite extracts.

Polarization Transfer Techniques: Methods such as Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are crucial for boosting the signal of low-sensitivity nuclei like ¹³C and ¹⁵N. By transferring polarization from highly sensitive protons, these sequences significantly reduce the time required to acquire data, making it feasible to study larger proteins and more complex systems.

Multi-dimensional NMR Experiments: The uniform ¹³C and ¹⁵N labeling pattern of the compound is ideal for a suite of 3D and 4D NMR experiments (e.g., HNCACB, CBCA(CO)NH). These experiments correlate the backbone and side-chain nuclei, forming the foundation for the sequential assignment of protein resonances and the determination of high-resolution 3D structures in solution. genscript.com

These advanced pulse sequences, when paired with specifically labeled amino acids, allow for a deeper understanding of protein structure, dynamics, and interactions at an atomic level. genscript.com

Novel Applications in Chemical Biology Probes and Drug Discovery (Mechanism-based research)

The precise isotopic labeling of L-ALANINE-N-FMOC (13C3,15N) makes it an invaluable tool for creating chemical biology probes to investigate biochemical pathways and for mechanism-based drug discovery. jpt.com When incorporated into a peptide or protein, the ¹³C and ¹⁵N nuclei act as sensitive reporters that can be monitored by NMR or mass spectrometry. wikipedia.org

In mechanism-based research, this compound can be used to:

Trace Metabolic Fates: By introducing the labeled alanine into a cellular system, researchers can track its incorporation into various proteins and metabolites, providing a detailed map of metabolic fluxes and pathway dynamics. wikipedia.orgplos.org This is a powerful application for understanding both normal cellular processes and the metabolic dysregulation that occurs in disease.

Quantify Protein-Ligand Interactions: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a prominent mass spectrometry-based technique for quantitative proteomics. While SILAC typically uses labeled arginine and lysine, the principle extends to other amino acids. L-ALANINE-N-FMOC (13C3,15N) can be used to synthesize internal standards for mass spectrometry (AQUA method), enabling precise quantification of protein modifications or the occupancy of a drug target. cpcscientific.com

Elucidate Enzyme Mechanisms: Placing a labeled alanine at a critical position within an enzyme's active site or a substrate peptide allows researchers to use NMR to monitor changes in the chemical environment during the catalytic cycle. This provides direct insight into enzyme mechanisms, which is crucial for the rational design of inhibitors.

Improvements in Cost-Effective and Scalable Synthesis of L-ALANINE-N-FMOC (13C3,15N)

A significant barrier to the widespread use of complex isotopically labeled compounds is their high cost and the complexity of their synthesis. Future research is focused on developing more efficient, scalable, and cost-effective synthetic routes.

Key strategies for improvement include:

Biocatalytic Approaches: Leveraging enzymatic pathways for the production of the L-alanine precursor can offer a greener and more cost-effective alternative to purely chemical synthesis. For instance, triple-enzyme cascade systems have been developed for the efficient biosynthesis of unlabeled L-alanine, and similar principles could be adapted for labeled precursors.

Optimized Chemical Synthesis: Research into the synthesis of other labeled amino acids has highlighted strategies that are applicable here. These include identifying versatile key intermediates that can be used in multiple synthetic pathways, eliminating the need to handle volatile intermediates, and improving the efficiency of labeling steps to achieve high isotopic enrichment.

Improved Expression Systems: For producing labeled proteins, advances in expression systems, particularly in eukaryotic cells like Pichia pastoris, are crucial. nih.gov Developing robust systems that can efficiently incorporate expensive labeled amino acids without isotopic scrambling (where the label is metabolically transferred to other amino acids) is a key area of research. nih.govnih.gov

These improvements are essential for making large-scale studies, such as those required for drug discovery and advanced materials research, more feasible.

Exploration of L-ALANINE-N-FMOC (13C3,15N) in Advanced Materials Science Research

The application of isotopically labeled amino acids is expanding from biology into materials science, particularly in the design and characterization of peptide-based biomaterials. nih.gov Synthetic peptides that can self-assemble into well-defined structures like hydrogels, fibers, and nanoparticles are of great interest for applications in tissue engineering, drug delivery, and regenerative medicine. nih.gov

The incorporation of L-ALANINE-N-FMOC (13C3,15N) into these self-assembling peptides provides a powerful handle for analysis. Using solid-state NMR (ssNMR), researchers can probe the structure and dynamics of the peptide backbone within the assembled material. This allows for:

Determination of Secondary Structure: The isotopic labels enable detailed ssNMR experiments to confirm the conformation (e.g., β-sheet or α-helix) of the peptides within the final material, which is critical to its mechanical and biological properties. biorxiv.org

Analysis of Molecular Packing and Dynamics: The precise location of the ¹³C and ¹⁵N labels can be used to measure inter-atomic distances and study molecular motion within the assembled structure. This information is key to understanding how the peptides pack together and how the material responds to physical stress.

Monitoring Material Degradation: By tracking the NMR signal of the labeled alanine, it is possible to monitor the degradation of the biomaterial over time, which is an important characteristic for applications like controlled drug release or tissue scaffolds that need to break down at a specific rate.

As the field of peptide-based biomaterials grows, the use of specifically labeled building blocks like L-ALANINE-N-FMOC (13C3,15N) will be instrumental in rationally designing new materials with tailored properties. nih.gov

Compound Data

Q & A

Q. What are the primary synthetic routes for L-ALANINE-N-FMOC (13C3,15N), and how do isotopic precursors influence purity?

L-ALANINE-N-FMOC (13C3,15N) is synthesized using labeled precursors (e.g., 13C-enriched pyruvate and 15N-labeled ammonia) through chemical or enzymatic transamination reactions. Enzymatic methods often yield higher stereochemical purity, while chemical routes allow flexibility in isotopic positioning. Critical steps include purification via reverse-phase HPLC or ion-exchange chromatography to remove unreacted precursors and byproducts . Isotopic enrichment (>97% for 13C and 15N) must be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How is this compound utilized in metabolic flux analysis (MFA) to study the glucose-alanine cycle?

The 13C3 and 15N labels enable precise tracking of alanine’s role in hepatic gluconeogenesis and muscle nitrogen transport. In MFA, isotopomer distributions are quantified via LC-MS or GC-MS after incubating cells/tissues with the labeled compound. For example, 13C3 labeling in alanine’s carbon backbone helps map pyruvate-to-glucose conversion rates, while 15N traces nitrogen transfer from muscle degradation to urea synthesis .

Q. What safety protocols are critical when handling L-ALANINE-N-FMOC (13C3,15N) in laboratory settings?

Protective gear (gloves, lab coats, and goggles) is mandatory to avoid skin contact or inhalation. Waste must be segregated and treated by certified hazardous waste services due to potential environmental persistence. Stability tests under varying pH and temperature conditions are recommended to prevent degradation during storage .

Advanced Research Questions

Q. How can isotopic interference be minimized in solid-state NMR studies of peptide aggregates using this compound?

When incorporated into amyloid-β or other fibrillar proteins, the 13C3 and 15N labels provide site-specific structural data. To mitigate signal overlap, use selective isotopic labeling (e.g., single-site 13C or 15N) and pair with 2D NMR techniques like 13C-15N HETCOR (heteronuclear correlation spectroscopy). Cross-polarization magic-angle spinning (CP-MAS) NMR is effective for resolving backbone dynamics in aggregated states .

Q. What experimental strategies resolve contradictions in metabolic labeling efficiency across cell types?

Discrepancies in isotope incorporation (e.g., between hepatocytes and myocytes) often arise from differences in transporter expression or metabolic activity. Normalize labeling efficiency using internal standards (e.g., pHLIPIS peptides with fixed 13C/15N ratios) and optimize incubation times based on cell-specific metabolic rates. Parallel flux balance analysis (FBA) models can predict labeling patterns .

Q. How does the Fmoc-protecting group impact peptide synthesis compared to other protecting groups (e.g., Boc)?

The Fmoc group offers base-labile deprotection (using piperidine), making it compatible with acid-sensitive residues. In contrast, Boc requires harsh acidic conditions (e.g., TFA). For 13C3,15N-labeled alanine, Fmoc ensures minimal isotopic scrambling during SPPS (solid-phase peptide synthesis). Side-chain interactions (e.g., with aromatic residues in peptide sequences) should be evaluated via MALDI-TOF MS to confirm integrity .

Q. What mechanistic insights can be gained by incorporating this compound into radical-SAM enzyme studies?

In enzymes like HcgA, 13C3,15N-labeled β-alanine (a structural analog) enables tracking of radical-mediated C-C bond formation via high-resolution MS and isotopic shift analysis. Pre-incubation with labeled substrates and cell-free extracts reveals enzyme kinetics and intermediate stability. For example, full 13C3,15N incorporation in HcgA reactions produces a distinct 188.068 m/z signature, confirming catalytic efficiency .

Methodological Considerations

  • Isotopic Purity Validation : Use tandem MS (e.g., Q-TOF) and isotope ratio mass spectrometry (IRMS) to confirm 13C/15N enrichment levels. Cross-validate with 1H-13C HSQC NMR for positional accuracy .
  • Dynamic Range in Flux Studies : Combine pulse-chase labeling with kinetic modeling (e.g., INCA software) to account for intracellular dilution effects .

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